oxido carbonate

Description

Contextualization and Nomenclature of Oxido Carbonate Species

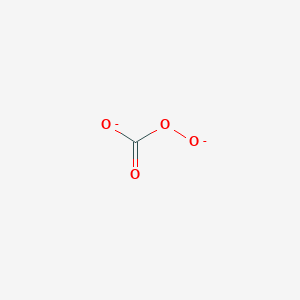

At the heart of this compound chemistry lies the peroxocarbonate anion (CO₄²⁻), which serves as the fundamental structural motif. This anion is a type of oxocarbon anion, meaning it is composed solely of carbon and oxygen atoms. Its distinct structure features a central carbon atom bonded to four oxygen atoms, which includes a characteristic O-O peroxo linkage. This defining feature is the source of its alternative name, peroxycarbonate. wikipedia.orgmerriam-webster.com

The Peroxocarbonate Anion (CO₄²⁻) as the Core Structural Motif

The peroxocarbonate anion, with the chemical formula CO₄²⁻, is the defining component of this class of compounds. wikipedia.org It is the anion of peroxycarbonic acid (HO-O-CO-OH). wikipedia.org The presence of the peroxo bridge within the molecular structure is a key characteristic of peroxocarbonates.

Distinctions from Related Carbonate and Percarbonate Compounds

Confusion often arises between true peroxocarbonates and compounds colloquially known as percarbonates, most notably sodium percarbonate. The distinction is fundamental and lies in their chemical structure.

Peroxocarbonate (e.g., Sodium Peroxocarbonate, Na₂CO₄): This is a single molecular entity containing the peroxocarbonate anion (CO₄²⁻) with a true peroxo bond integrated into its structure. hdchemicals.co.uk

Sodium Percarbonate (2Na₂CO₃·3H₂O₂): This compound is not a true peroxocarbonate but a perhydrate of sodium carbonate. wikipedia.org It is an adduct of sodium carbonate and hydrogen peroxide. wikipedia.org When dissolved in water, it decomposes to release hydrogen peroxide, sodium ions, and carbonate ions. biome.com.au

This structural difference accounts for their varying chemical behaviors and stability. Other related oxocarbon anions include carbonate (CO₃²⁻) and peroxodicarbonate (C₂O₆²⁻). wikipedia.org The peroxodicarbonate anion can be visualized as two carbonate anions linked by a peroxide bridge. wikipedia.org

Historical Trajectories and Milestones in this compound Research

The investigation into peroxocarbonate chemistry has a history that stretches back to the late 19th and early 20th centuries. Early work by chemists such as Sebastian Moiseevich Tanatar, who first synthesized sodium percarbonate in 1899, laid the groundwork for the study of peroxygen compounds. wikipedia.org However, the development of true peroxocarbonates followed a distinct path, often centered on electrochemical methods.

Significant advancements came from the study of molten carbonate electrolysis, where researchers discovered the formation of the peroxocarbonate anion (CO₄²⁻) at the negative electrode during the electrolysis of molten lithium carbonate. wikipedia.org Another key milestone was the synthesis of lithium peroxocarbonate by reacting carbon dioxide with lithium hydroxide (B78521) in concentrated hydrogen peroxide at low temperatures. wikipedia.org

Electrolytic methods have been documented since at least 1896 for preparing percarbonates, and later research focused on improving these techniques. For instance, the electrolysis of lithium carbonate solutions at very low temperatures (-30° to -40°C) was found to yield lithium percarbonate solutions with strong oxidizing properties. wikipedia.org More recent innovations include the production of peroxocarbonates through the electrolysis of carbon dioxide in specialized electrolytic cells. google.com

Contemporary Significance and Interdisciplinary Relevance of this compound Studies

The study of oxido carbonates continues to be an active area of research with relevance across multiple disciplines. Their strong oxidizing properties make them valuable in various applications.

In environmental science , peroxocarbonates have been explored for wastewater treatment and soil remediation due to their ability to release oxygen and degrade organic pollutants. chemicalbook.com Bicarbonate-activated hydrogen peroxide (BAP) systems, which generate peroxymonocarbonate ions (HCO₄⁻), are used in environmental remediation and water treatment. nih.govmdpi.com

In chemistry , the peroxocarbonate anion is studied as a potential intermediate that could explain the catalytic effect of CO₂ on the oxidation of organic compounds by O₂. wikipedia.org Research is also focused on optimizing production methods, particularly through electrochemical processes, to enhance efficiency for potential industrial use. Recent studies have investigated the use of divided cylindrical electrochemical reactors and gas diffusion electrodes for this purpose. google.com

The interdisciplinary nature of carbonate research is expanding, with networks being established to bring together scholars from various fields to study carbonate systems. ufl.edu This includes research into the role of peroxides and CO₂ in biological systems, where the peroxymonocarbonate anion (HCO₄⁻) has been identified as a reactive oxygen species. mdpi.comnih.gov

Finally, the development of novel materials, such as a dinuclear nickel peroxycarbonate complex, highlights the ongoing discovery and characterization of new peroxocarbonate compounds with unique properties. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

34099-49-5 |

|---|---|

Molecular Formula |

CO4-2 |

Molecular Weight |

76.01 g/mol |

IUPAC Name |

oxido carbonate |

InChI |

InChI=1S/CH2O4/c2-1(3)5-4/h4H,(H,2,3)/p-2 |

InChI Key |

MMCOUVMKNAHQOY-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])O[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Oxido Carbonates

Aqueous-Phase Wet Chemical Synthesis Approaches

The most established methods for producing sodium peroxocarbonate involve reactions in an aqueous medium. These processes are scalable but demand precise control over reaction conditions to ensure product purity and stability.

The formation of peroxomonocarbonate (HCO₄⁻) in an aqueous solution is more complex than a direct combination of reactants. The mechanism involves the initial dehydration of bicarbonate (HCO₃⁻) to form carbon dioxide (CO₂). This CO₂ is the key intermediate that then reacts with hydrogen peroxide (H₂O₂) and its conjugate base, the hydroperoxide anion (HOO⁻), in a process known as perhydration. nih.govresearchgate.net The reaction with HOO⁻ is a base-catalyzed pathway. nih.govresearchgate.net The rate of peroxomonocarbonate formation increases at a lower pH due to the higher availability of CO₂ as an intermediate. nih.gov

The foundational wet process involves the reaction of sodium carbonate (Na₂CO₃) with hydrogen peroxide (H₂O₂) in an aqueous solution. scielo.org.ar The stoichiometry of the initial reactants is a critical parameter for maximizing the yield of the desired product, sodium peroxocarbonate (often represented as the adduct 2Na₂CO₃·3H₂O₂), while minimizing byproducts. scielo.org.ar

Research has identified optimal parameters for this reaction, as detailed in the table below.

| Parameter | Recommended Value/Range | Rationale and Findings | Citation |

| Molar Ratio (H₂O₂ : Na₂CO₃) | 1.4 to 1.5 | A molar ratio of 1.4 was identified as optimal in uniform design experiments. A ratio of approximately 1.5 is suggested to achieve an active oxygen content of at least 14 wt.%. | jocpr.comgoogle.com |

| Temperature | 10–30°C | This temperature range favors the formation of stable peroxocarbonate. Higher temperatures can lead to the decomposition of the product. | |

| Reactant Addition | Staged Addition | Introducing only 3–50% of the sodium carbonate suspension initially, followed by the gradual addition of the remaining reactants, helps minimize the formation of fine particles (<0.25 mm) and improves the uniformity of the crystals. |

Hydrogen peroxide is susceptible to decomposition, a process often catalyzed by trace amounts of transition metal ions (like Fe, Mn, and Cu) present in industrial-grade sodium carbonate. jocpr.comgoogle.com To counteract this instability, stabilizing agents are crucial components in the synthesis mixture. scielo.org.ar

Magnesium Ions (Mg²⁺): Typically added as magnesium sulfate (B86663) (MgSO₄·7H₂O), magnesium ions play a stabilizing role. In the aqueous solution, they can form magnesium hydroxide (B78521), which aids in the precipitation of heavy metal ions, thereby improving the stability of the sodium percarbonate. It is also common practice to pre-purify the sodium carbonate solution by adding a water-soluble magnesium salt, which precipitates magnesium carbonate and co-precipitates metal impurities. google.com

Sodium Hexametaphosphate (Na₆(P₆O₁₈)): This agent acts as a crystallization modifier. It can bind with magnesium ions, preventing the premature decomposition of hydrogen peroxide. Polyphosphates are also known to act as so-called crystallization enhancers. google.com

Sodium Silicate (B1173343) (Na₂SiO₃): Sodium silicate is another widely used stabilizer. The formation of colloids from silicate hydrolysis inhibits the catalytic activity of metal ions and helps maintain the pH in the optimal range of 10-11. It has also been shown to stabilize anodically produced peroxocarbonate species. researchgate.net

Controlling the crystallization process is essential for obtaining a product with desirable physical properties, such as uniform grain size. A key technique is the use of "salting-out" agents, which reduce the solubility of sodium percarbonate in the aqueous solution, thereby promoting its precipitation.

Commonly used salting-out agents include sodium chloride (NaCl) and sodium sulfate (Na₂SO₄). researchgate.net For instance, a continuous crystallization process may use NaCl at a concentration of about 200 g/l. The addition of these salts makes the product less soluble, increasing the yield from the reaction mixture. google.comresearchgate.net The regulation of particle morphology is also influenced by the addition of crystallization modifiers like polyphosphates or polyacrylates, which help in achieving a favorable crystal amount. google.comgoogle.com

Role of Stabilizing Agents (e.g., Magnesium Ions, Sodium Hexametaphosphate) in Reaction Control

Non-Aqueous and Alternative Synthetic Routes

To overcome some of the challenges of aqueous synthesis, such as waste generation from salting-out agents, alternative methods have been developed.

An efficient alternative to traditional wet synthesis employs ethanol (B145695) as a solventing-out agent. This method allows for the precipitation of sodium percarbonate at room temperature and avoids the use of inorganic salting-out agents like sodium sulfate or sodium chloride, thereby reducing ionic waste. jocpr.com The process involves the incremental addition of sodium carbonate to a solution of ethanol and hydrogen peroxide. Stabilizers remain critical in this process to inhibit the decomposition of H₂O₂.

Multi-index uniform design and regression analysis have been used to establish the optimal conditions for this method. jocpr.comresearchgate.net

| Parameter | Optimal Value | Source |

| Temperature | 20°C | jocpr.comresearchgate.net |

| Reaction Time | 1 hour | jocpr.comresearchgate.net |

| Molar Ratio (H₂O₂ : Na₂CO₃) | 1.4 | jocpr.comresearchgate.net |

| Stabilizer System | Sodium Silicate : EDTA Disodium Salt (2:1 molar ratio) | jocpr.comresearchgate.net |

| Amount of Stabilizer | 1% | jocpr.comresearchgate.net |

Under these optimized conditions, the resulting sodium percarbonate crystals are predominantly club-shaped. jocpr.com

Research into the synthesis of peroxocarbonates and related compounds is ongoing, with several emerging techniques being explored.

Electrochemical Synthesis: An innovative approach involves the electrochemical production of peroxocarbonate. This can be achieved through the electrooxidation of carbonate solutions using conductive-diamond thin-film electrodes. usm.mdidsi.md The synthesis is typically conducted at room temperature in a divided electrochemical cell separated by a cation-exchange membrane to prevent the electro-reduction of the product at the cathode. usm.md Optimal conditions identified for this method include a 1M sodium carbonate solution, a current density of 34.3 mA∙cm⁻², and the use of sodium metasilicate (B1246114) as a stabilizer. researchgate.netusm.md

Sodium Flux Synthesis: While not yet widely reported specifically for sodium peroxocarbonate, the flux method is a versatile technique for the synthesis of dense, homogeneous inorganic compounds that are stable up to their melting points. umich.edu The technique involves using a molten salt (the "flux") as a solvent for the reactants at high temperatures. This allows for the growth of high-quality single crystals as the solution cools. umich.edu This methodology holds potential for producing highly crystalline peroxo-anion compounds.

Ethanol Solventing-Out Methodologies for Peroxocarbonate Precipitation

Process Optimization and Yield Enhancement in Oxido Carbonate Production

The manufacturing of oxido carbonates, suchas sodium percarbonate, is a finely tuned process where reaction conditions are optimized to maximize yield, purity, and stability. The primary synthesis involves the reaction of sodium carbonate with hydrogen peroxide. heraproject.com This can be achieved through several methods, including wet crystallization, spray granulation, and dry processes. heraproject.comnih.gov In the wet process, crystallization from an aqueous solution of the reactants is common, often employing salting-out agents to improve the yield. heraproject.comnih.gov The dry method involves spraying a concentrated hydrogen peroxide solution onto solid sodium carbonate. heraproject.comnih.gov A significant challenge in all methods is managing the reaction's exothermic nature and the inherent instability of the peroxide component, which can decompose into water and oxygen. denkrieger.comtainstruments.com

Kinetic and Thermodynamic Considerations in Reaction Efficiency

Kinetic studies reveal that the decomposition of hydrogen peroxide is significantly faster in a sodium carbonate solution compared to a sodium hydroxide solution of the same pH and temperature, indicating that the carbonate or bicarbonate anion plays a role in the decomposition pathway. researchgate.net The decomposition of hydrogen peroxide in the presence of carbonate ions is a key factor limiting the efficiency of the synthesis process, as it consumes the active ingredient. researchgate.netresearchgate.net

The activation energy (Ea) for the thermal decomposition of sodium percarbonate has been reported to be around 100 kJ mol⁻¹, though this can vary depending on the physical form of the material (e.g., crystalline particles vs. granules) and the specific reaction step being measured. acs.orgresearchgate.net For granular forms, the process can be complex, with different activation energies identified for various stages of the decomposition, ranging from approximately 120 to 182 kJ mol⁻¹. acs.org This complexity arises from physical barriers, such as the formation of a product layer on the particle surface that hinders the removal of gaseous byproducts. researchgate.netacs.org

| Parameter | Reported Value | Conditions / Notes | Source |

|---|---|---|---|

| Overall Enthalpy of Decomposition | -12.3 kJ mol⁻¹ | For solid sodium percarbonate. | acs.org |

| Apparent Activation Energy (Ea) | ~100 kJ mol⁻¹ | For thermal decomposition of crystalline form. | researchgate.net |

| Activation Energy (Ea) - Granules | 120 - 182 kJ mol⁻¹ | Varies by decomposition stage due to physical effects. | acs.org |

| H₂O₂ Decomposition Rate Constant | ~60 x 10⁻⁵ s⁻¹ | First-order rate in carbonate liquor without stabilizers. | researchgate.net |

Parameters Influencing Product Purity and Active Oxygen Content

The final purity and, crucially, the active oxygen content of oxido carbonates are influenced by a multitude of process parameters. The active oxygen content is a direct measure of the hydrogen peroxide incorporated into the final solid product and is a primary quality metric, with commercial grades typically containing over 14.5% by weight. patsnap.comgoogle.comgoogle.com

Key parameters that must be precisely controlled during production include:

Temperature: Lower reaction temperatures, often around 20°C, are favored to minimize the premature decomposition of hydrogen peroxide, thereby maximizing its incorporation into the final product. scielo.org.ar Elevated temperatures increase the rate of decomposition, reducing both yield and active oxygen content. researchgate.net

Reactant Concentration and Ratio: The molar ratio of hydrogen peroxide to sodium carbonate is critical. A slight excess of hydrogen peroxide is often used to drive the reaction towards the desired product, with optimal molar ratios reported around 1.45 to 1.52. google.comscielo.org.ar The concentration of the reactant solutions also plays a role; for instance, using hydrogen peroxide at concentrations of 50-70% is common in some processes. google.com

Reaction Time: Sufficient time must be allowed for the crystallization or reaction to complete. Optimal reaction times are often determined through empirical studies, with examples showing durations of about 60 minutes. scielo.org.ar

Stabilizers: The presence of trace metal ions can catalyze the decomposition of hydrogen peroxide. researchgate.net To counteract this, stabilizing agents such as magnesium sulfate, sodium silicate, and chelating agents like DTPA or EDDS are frequently added to the reaction mixture. researchgate.netscielo.org.ar These stabilizers help preserve the hydrogen peroxide, leading to a higher active oxygen content in the final product.

Humidity and Water Content: Water is a product of hydrogen peroxide decomposition and its presence can accelerate further degradation in an autocatalytic cycle. denkrieger.comtainstruments.com Therefore, controlling humidity during drying, handling, and storage is essential for maintaining product stability and purity. tainstruments.com

Particle Properties: In spray granulation processes, parameters like fluidization air temperature and spraying pressure affect the final particle size. nsmsi.ir Coating technologies are also employed to apply protective layers (e.g., with inorganic salts like sodium silicate or borates) to the granules, which enhances stability and shelf-life by protecting the core from atmospheric moisture. heraproject.compatsnap.com

| Parameter | Optimal Range / Condition | Effect on Product | Source |

|---|---|---|---|

| Reaction Temperature | ~20°C | Minimizes H₂O₂ decomposition, maximizing active oxygen. | scielo.org.ar |

| Molar Ratio (H₂O₂:Na₂CO₃) | 1.45 - 1.52 | Drives reaction to completion for high active oxygen content (>14.5%). | google.comscielo.org.ar |

| H₂O₂ Concentration | 50 - 70% (w/w) | Affects reaction rate and crystallization. | google.com |

| Stabilizers (e.g., MgSO₄, silicates) | Added in small quantities | Inhibit catalytic decomposition of H₂O₂, preserving active oxygen. | researchgate.netscielo.org.ar |

| Humidity | Low (during storage) | High humidity accelerates autocatalytic decomposition, reducing purity. | tainstruments.com |

Structural Elucidation and Spectroscopic Characterization of Oxido Carbonates

Advanced Crystallographic Techniques for Structural Determination

Crystallographic techniques, particularly X-ray diffraction, are fundamental in determining the precise three-dimensional arrangement of atoms in crystalline peroxocarbonate compounds and their metal complexes.

Single Crystal X-ray Diffraction Analysis of Metal-Peroxocarbonate Complexes

Single-crystal X-ray diffraction (SC-XRD) is a powerful method for determining the molecular structure, including atomic positions, bond lengths, and bond angles, of crystalline materials. uni-ulm.de This technique is particularly valuable for metal-peroxocarbonate complexes, which can form well-ordered crystals. SC-XRD has been utilized to characterize the structures of various metal peroxocarbonate complexes.

For instance, single-crystal X-ray diffraction has been employed in the structural characterization of alkali-metal peroxocarbonate series M8[(CO3)3A]2(μ-η2-η2-O2)2·xH2O, where M represents alkali metals (Na, K, Rb, Cs) and A is Cerium (Ce) or Plutonium (Pu). researchgate.netpnnl.govnih.govosti.gov These studies have revealed subtle differences in the peroxide bond lengths within these complexes, which correlate with spectroscopic data. researchgate.netpnnl.govnih.gov

In one study, the single-crystal structures of Na8[(CO3)3Ce]2(μ-η2-η2-O2)2·12H2O and K8[(CO3)3Pu]2(μ-η2-η2-O2)2·12H2O were reported, providing detailed structural parameters for these metal-peroxocarbonate complexes. researchgate.netpnnl.govnih.govosti.gov SC-XRD can also be used to determine the structure of hydrogen peroxide adducts, which can be related to peroxocarbonate formation. nsf.govmdpi.com

Powder X-ray Diffraction for Phase Identification and Distinguishing from Related Compounds

Powder X-ray diffraction (PXRD) is a versatile technique used for the phase identification of crystalline materials, including powders and polycrystalline solids. warwick.ac.ukcreative-biostructure.comcarleton.edumalvernpanalytical.com Unlike SC-XRD, PXRD does not require single crystals and can analyze a bulk sample. Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification by comparison with standard databases. creative-biostructure.comcarleton.edumalvernpanalytical.com

PXRD is essential for confirming the crystalline phase of synthesized peroxocarbonates and distinguishing them from related compounds, such as carbonates or metal oxides. warwick.ac.ukcreative-biostructure.comcarleton.edumalvernpanalytical.com High-resolution PXRD can also be used for Rietveld refinement, providing information on crystal symmetry and atomic positions in powdered samples. warwick.ac.uk Studies on metal peroxides and peroxocarbonates have utilized PXRD for phase identification and structural analysis of solid samples. scispace.comrsc.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopic techniques provide complementary information to crystallography, probing the molecular vibrations and electronic transitions within peroxocarbonates.

Infrared (IR) Spectroscopy for Diagnostic Peroxocarbonate Vibrational Modes (e.g., O-O Stretch)

Infrared (IR) spectroscopy is a widely used technique to identify functional groups in a molecule based on their characteristic vibrational modes. pressbooks.publibretexts.orgspcmc.ac.in When a molecule absorbs IR radiation at specific frequencies, its covalent bonds vibrate at increased amplitudes. pressbooks.pub These vibrations can be stretching (change in bond length) or bending (change in bond angle). pressbooks.publibretexts.org

For peroxocarbonates, IR spectroscopy is particularly useful for identifying diagnostic vibrational modes, such as the O-O stretching vibration, which is indicative of the peroxide linkage. While the exact frequency can vary depending on the specific compound and its environment, the O-O stretch typically appears in a distinct region of the IR spectrum. acs.org IR spectroscopy has been used to characterize hydrogen-bonded adducts containing peroxo groups, providing insights into the weakening of bonds due to hydrogen bonding. nsf.govmdpi.com The far IR region can be useful for studying vibrations involving metal-ligand bonds in inorganic complexes. libretexts.org

Raman Spectroscopy Applications in Complementary Vibrational Analysis

Raman spectroscopy is another powerful vibrational spectroscopic technique that provides complementary information to IR spectroscopy. horiba.com It is based on the inelastic scattering of light by molecular vibrations. horiba.com Raman spectroscopy is non-destructive and can provide detailed information about chemical structure, phase, and molecular interactions. horiba.com

Raman spectroscopy is valuable for analyzing the vibrational modes of peroxocarbonates, including the O-O stretching vibration. acs.orgresearchgate.netacs.orgnih.gov Studies on metal peroxocarbonate complexes have utilized Raman spectroscopy to investigate the peroxide O-O stretch. For example, in alkali-metal peroxocarbonate series M8[(CO3)3A]2(μ-η2-η2-O2)2·xH2O, Raman shifts for the peroxide Op-Op stretch (where Op are the oxygen atoms of the peroxide bridges) have been observed and correlated with peroxide bond lengths determined by X-ray diffraction. researchgate.netpnnl.govnih.govosti.gov

Raman spectroscopy has also been used to study the formation and stability of uranium peroxocarbonate complexes in solution, identifying specific species based on their characteristic Raman peaks. acs.orgnih.gov For instance, the species UO2(O2)(CO3)2^4- showed a remarkable Raman peak at approximately 848 cm^-1. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of atomic nuclei within a molecule, revealing structural connectivity and aiding in purity assessment. Different nuclei (e.g., 1H, 13C, 31P) can be studied using NMR spectroscopy.

NMR spectroscopy can be applied to characterize peroxocarbonates and related compounds, particularly in solution. While direct NMR signals from the peroxocarbonate anion itself might be challenging to observe due to its symmetry or dynamic nature in some environments, NMR can be used to characterize related species or adducts. For example, 31P NMR spectroscopy has been used to study hydrogen-bonded di(hydroperoxy)alkane adducts of phosphine (B1218219) oxides, where shifts in the 31P signals indicate the weakening of the P=O bond due to hydrogen bonding. nsf.govmdpi.com 1H and 13C NMR spectroscopy can be used to characterize the organic moieties in peroxycarbonate compounds. mdpi.com NMR spectroscopy, in conjunction with theoretical calculations, has also been used to characterize species like peroxymonocarbonate anion (HCO4^-). nih.gov

Isotopic Labeling Studies for Mechanistic Elucidation (e.g., ¹³C/¹⁸O-labeled CO₂)

Isotopic labeling, particularly using stable isotopes such as carbon-13 (¹³C) and oxygen-18 (¹⁸O), is an invaluable technique for investigating the mechanisms of reactions involving carbonate species or carbon dioxide. By selectively labeling specific atoms within reactants, researchers can trace the fate of these atoms throughout a reaction pathway, providing direct evidence for intermediate species and bond-breaking/forming events.

Studies utilizing ¹³C and ¹⁸O labeled CO₂ have been employed to understand various chemical processes where carbonate or related species are involved. For instance, isotopic labeling has been used to decipher the mechanisms of iron corrosion in carbonated environments, helping to understand the formation and transformation of carbonate-containing corrosion products like siderite (FeCO₃). researchgate.net In such studies, tracking the incorporation of ¹³C from labeled CO₂ into solid phases provides insights into the precipitation pathways of carbonate species onto metal surfaces. researchgate.net

Furthermore, ¹³C-labeled carbon dioxide has been utilized in biological and biochemical studies to investigate metabolic pathways and the formation of biomolecules, including components of plant cell walls. sigmaaldrich.com While not directly focused on isolated "oxido carbonates," these examples highlight the power of ¹³C labeling in tracing carbon atoms originating from CO₂ through complex chemical and biological transformations.

The use of ¹⁸O labeling is particularly relevant for understanding the involvement of oxygen atoms from CO₂, water, or other oxygen sources in reaction mechanisms. In photocatalytic systems, for example, ¹⁸O isotopic labeling has been effectively used to elucidate how oxygen atoms from molecular oxygen or water are incorporated into reaction products, providing detailed mechanistic information on oxidative processes that can involve carbonate or carboxylate intermediates. mdpi.com These studies demonstrate that the source of oxygen in the final product can be definitively determined by analyzing the isotopic distribution after reaction with ¹⁸O-labeled reactants. mdpi.com

While direct isotopic labeling studies specifically on the formation or reaction mechanisms of discrete "oxido carbonate" compounds (containing both oxide and carbonate ligands bound to a metal center) are not extensively detailed in the provided search results as a unified class, the successful application of ¹³C and ¹⁸O labeling in related carbonate and CO₂ chemistry underscores the potential of these techniques for elucidating the formation mechanisms and reactivity of such complex species. By using labeled precursors like M-O (metal oxide) and ¹³CO₂ or C¹⁸O₂, researchers could potentially track the formation of M-O-CO₃ units and understand the coordination chemistry involved.

Analysis of Molecular Symmetry and Coordination Environments within this compound Structures

The simple carbonate ion (CO₃²⁻) itself exhibits trigonal planar geometry with D₃h point group symmetry in its idealized form. youtube.comchemtube3d.com In this structure, the carbon atom is at the center, bonded to three oxygen atoms, with resonance delocalization of the double bond character across all three C-O bonds, resulting in equal bond lengths and 120° bond angles. youtube.comchemtube3d.com

The coordination environment around the metal ion in such complexes is determined by the number and type of ligands, including carbonate, oxide, and potentially other species. For example, in the crystal structure of K₆[Zn(CO₃)₄], the Zn(II) atom is found in a slightly distorted tetrahedral coordination environment, surrounded by four monodentately binding carbonate groups. iucr.org The Zn-O distances in this compound are reported as 1.9554(18) and 1.9839(18) Å. iucr.org

Other metal complexes with carbonate or carboxylate ligands (structurally related to carbonates) demonstrate diverse coordination geometries. These can range from pseudo-octahedral environments observed in certain metal complexes with organic ligands and potentially bridging carbonate or carboxylate groups acs.org, to distorted pentagonal bipyramidal geometries observed in uranyl complexes where carbonate can act as a ligand rcsi.science. The specific coordination number and geometry are dependent on the metal ion, its oxidation state, and the steric and electronic properties of the coordinating ligands.

Analyzing the molecular symmetry of the complete this compound structure, including both the metal center and all ligands, often requires techniques like X-ray crystallography, which provides detailed three-dimensional structural information, including bond lengths, bond angles, and coordination polyhedra. This crystallographic data allows for the determination of the point group symmetry of the molecule or the repeating unit in a crystal lattice. Deviations from ideal symmetry can provide insights into steric crowding, electronic effects, and lattice packing forces.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Carbonate ion (CO₃²⁻) | 10492 |

| Carbon trioxide (CO₃) | 19817254 |

Chemical Reactivity and Mechanistic Investigations of Oxido Carbonates

Oxidative Reactivity Profiles

Peroxymonocarbonate is a reactive oxygen species that acts as a selective electrophilic oxidant for various electron-rich compounds. researchgate.netnih.gov Its reactivity stems from the peroxide group attached to the carbonate structure, making it a stronger oxidant than hydrogen peroxide itself. researchgate.net

Thermal and Acidic Decomposition Pathways and Products (e.g., Sodium Carbonate, Oxygen, Water)

Sodium percarbonate (Na₂CO₃·1.5H₂O₂), a solid source of hydrogen peroxide, decomposes in water to form sodium carbonate, hydrogen peroxide, and water. globalseafood.orgpatsnap.com The released hydrogen peroxide is the primary active species. patsnap.com

Under acidic conditions, carbonates and hydrogen carbonates react to produce carbon dioxide. savemyexams.comlumenlearning.com For instance, the reaction of a Group 2 carbonate with dilute hydrochloric acid yields the corresponding metal chloride, water, and carbon dioxide. savemyexams.com

Table 1: Decomposition Products of Sodium Percarbonate

| Condition | Primary Products | Final Products |

| Dissolution in Water | Sodium Carbonate, Hydrogen Peroxide | Sodium Carbonate, Water, Oxygen |

| Thermal Decomposition | Hydrogen Peroxide | Water, Oxygen |

| Acidic Conditions | Carbon Dioxide, Water, Salt | - |

This table summarizes the decomposition products of sodium percarbonate under different conditions based on available data.

Role as a Source of Hydrogen Peroxide and its Subsequent Decomposition

2Na₂CO₃·3H₂O₂ → 2Na₂CO₃ + 3H₂O₂ wikipedia.org

The hydrogen peroxide released can then decompose, particularly in the presence of catalysts or at elevated temperatures, to produce water and oxygen. patsnap.com This decomposition is a key aspect of its use in cleaning and bleaching, as the release of oxygen contributes to the removal of stains and disinfection. patsnap.com

The formation of peroxymonocarbonate (HCO₄⁻) occurs in solution through the reaction of the liberated hydrogen peroxide with bicarbonate (HCO₃⁻), which is formed from the sodium carbonate. researchgate.netnih.gov This reaction is an equilibrium process. acs.org

Mechanisms of Organic Substrate Oxidation (e.g., Baeyer-Villiger Oxidation)

Peroxymonocarbonate is an effective oxidant for a range of organic substrates. nih.gov The mechanism of oxidation often involves a nucleophilic attack by the substrate on the electrophilic oxygen atom of the peroxymonocarbonate ion. mdpi.com This leads to the formation of the oxidized substrate and bicarbonate as a byproduct. mdpi.com

One notable example of its application in organic synthesis is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone. wikipedia.orgorganic-chemistry.org Peroxyacids are typically used for this transformation, and peroxymonocarbonate, being a peroxyacid analog, can also facilitate this reaction. nih.govwikipedia.orgyoutube.com The generally accepted mechanism involves the attack of the peroxyacid on the carbonyl carbon of the ketone, followed by a rearrangement where a carbon-carbon bond is cleaved and an oxygen atom is inserted. youtube.com

Table 2: Research Findings on Organic Substrate Oxidation by Peroxymonocarbonate

| Substrate Type | Product Type | Key Mechanistic Feature |

| Ketones | Esters | Baeyer-Villiger Oxidation wikipedia.orgorganic-chemistry.org |

| Cyclic Ketones | Lactones | Baeyer-Villiger Oxidation wikipedia.orgorganic-chemistry.org |

| Sulfides | Sulfoxides | Electrophilic oxygen transfer mdpi.commdma.ch |

| Alkenes | Epoxides | Electrophilic oxidation nih.gov |

| Amines | N-oxides | Electrophilic oxidation nih.gov |

This interactive table summarizes the oxidation of various organic substrates by peroxymonocarbonate, highlighting the reaction type and key mechanistic features.

pH-Dependent Reactivity and Stability Considerations

The formation and stability of peroxymonocarbonate are significantly influenced by pH. researchgate.net The reaction between hydrogen peroxide and bicarbonate to form peroxymonocarbonate occurs readily at near-neutral pH. researchgate.netnih.gov

The rate of peroxymonocarbonate formation from bicarbonate actually increases as the pH decreases, due to the higher availability of CO₂ as an intermediate. acs.org However, the selectivity for peroxymonocarbonate formation relative to the simple hydration of CO₂ to bicarbonate increases with increasing pH. acs.org This is a consequence of the hydroperoxide anion (HOO⁻) pathway becoming more significant at higher pH. acs.org At a pH of around 8, the contributions of the hydrogen peroxide (H₂O₂) and hydroperoxide anion (HOO⁻) pathways to peroxymonocarbonate formation are comparable. researchgate.netacs.org

The stability of peroxymonocarbonate itself is also pH-dependent. While it is relatively stable at neutral pH, its decomposition can be accelerated under different pH conditions. mdma.ch For instance, in the context of dye degradation, the effectiveness of peroxymonocarbonate can vary with pH, with studies showing optimal degradation at specific pH values, such as pH 9 for Rhodamine B. researchgate.net

Table 3: pH Effects on Peroxymonocarbonate

| pH Range | Effect on Formation | Effect on Reactivity/Stability |

| Acidic (e.g., pH 6) | Increased rate of formation from bicarbonate acs.org | - |

| Neutral (e.g., pH 7-8) | Facile formation without strong acid catalysis researchgate.netacs.org | Relatively stable mdma.ch |

| Alkaline (e.g., pH 9-10) | Increased selectivity for formation acs.org | Can enhance reactivity in certain applications (e.g., dye degradation) researchgate.net |

This interactive table outlines the influence of pH on the formation and reactivity of peroxymonocarbonate.

Catalytic Activities and Mechanisms in Chemical Transformations

The oxidative power of peroxymonocarbonate can be harnessed and enhanced through catalysis for various chemical transformations.

Oxido Carbonates in General Bleaching Processes

Sodium percarbonate is widely used as a bleaching agent in laundry detergents and other cleaning products. patsnap.comsolvay.com Its bleaching action is primarily due to the release of hydrogen peroxide in water. patsnap.comwikipedia.org

In a basic wash solution, the released hydrogen peroxide deprotonates to form the perhydroxyl anion (HOO⁻). wikipedia.org This anion is a more potent nucleophile than hydrogen peroxide itself and is the key species in the bleaching process. wikipedia.org The perhydroxyl anion attacks and oxidizes chromophores (color-causing compounds) in stains, breaking them down into smaller, colorless molecules. mdpi.com

To enhance bleaching performance at lower temperatures (below 60°C), bleach activators like tetraacetylethylenediamine (B84025) (TAED) are often included in detergent formulations. wikipedia.orgmdpi.com The perhydroxyl anion reacts with the bleach activator to form a peroxy acid, such as peracetic acid from TAED. wikipedia.orgmdpi.com Peroxy acids are even more effective bleaching agents than hydrogen peroxide at lower temperatures. wikipedia.org The formation of sodium carbonate from the decomposition of sodium percarbonate provides the necessary alkaline conditions for these reactions to occur efficiently. mdpi.com

Interaction with Metal Catalysts and Macrocyclic Ligand Systems

The interaction of oxido carbonates with metal catalysts and macrocyclic ligand systems is a burgeoning field of study, driven by the potential for novel catalytic transformations. Metal complexes, particularly those featuring macrocyclic ligands, can provide a well-defined coordination environment to stabilize and activate the oxido carbonate moiety, facilitating a range of chemical reactions.

Research has shown that metal complexes involving macrocyclic ligands can serve as models for the active sites of metalloproteins and can be used in various applications, including catalysis. bhu.ac.in For instance, chromium(V) complexes with macrocyclic amine ligands have demonstrated significant reactivity. researchgate.net Similarly, manganese clusters supported by macrocyclic ligand frameworks have been synthesized and studied for their redox properties, where the ligand stabilizes different oxidation states of the manganese centers. researchgate.net

In the context of this compound chemistry, metal catalysts can activate substrates for cycloaddition reactions. For example, mixed metal oxides (MMOs) have been employed as efficient and reusable catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO2). nih.gov The proposed mechanism involves the activation of both CO2 and the epoxide on the MMO surface, where the metal centers act as Lewis acid sites. nih.gov The use of iron(II) complexes with C-scorpionate ligands in ionic liquid media has also proven effective for the synthesis of cyclic carbonates from CO2 and epoxides under mild conditions. mdpi.com

The interaction between the metal center and the this compound can be quite intricate. In some cases, the carbonate can act as a ligand, binding to the metal center. wikipedia.org This has been observed in various transition metal carbonate complexes. wikipedia.org The nature of this interaction influences the subsequent reactivity of the complex.

Interactive Data Table: Metal Catalysts in Cyclic Carbonate Synthesis

Reactions with Inorganic Species and Environmental Intermediates (e.g., Carbon Dioxide Sequestration)

The reactivity of oxido carbonates with inorganic species is of significant environmental interest, particularly in the context of carbon dioxide (CO2) sequestration. Mineral carbonation is a process that mimics natural rock weathering to permanently store CO2 in the form of stable carbonate minerals. wikipedia.orgstanford.edu This process involves the reaction of CO2 with metal oxides, such as magnesium oxide (MgO) and calcium oxide (CaO), which are abundantly available. wikipedia.org

The fundamental reaction of mineral carbonation is exothermic and leads to the formation of solid carbonate salts. wikipedia.org This method is considered a form of non-volatile carbon storage, effectively locking away carbon for geological timescales. wikipedia.org Research has focused on accelerating this naturally slow process. stanford.edu For example, a process has been developed to convert silicates into more reactive minerals that can rapidly capture atmospheric CO2. stanford.edu

In the context of CO2 sequestration in geological formations, the interaction of CO2 with iron-bearing minerals is crucial. Studies have investigated the carbonation of iron oxyhydroxides in the presence of sulfide, showing the transformation of these minerals into siderite (FeCO3). temple.edu This suggests a potential pathway for sequestering both carbon and sulfur-containing waste streams. temple.edu

The role of carbonate species in advanced oxidation processes (AOPs) for water treatment is another important area of investigation. In these systems, carbonate and bicarbonate ions can react with reactive oxygen species (ROS), such as hydroxyl radicals, to form carbonate radicals (CO3•−). mdpi.comacs.org The carbonate radical is a more selective oxidizing agent than the hydroxyl radical, which can be advantageous in targeting specific pollutants. acs.org The presence of carbonate can, therefore, significantly influence the degradation pathways of organic contaminants in water. mdpi.com

Interactive Data Table: Carbon Sequestration and Transformation Reactions

Rearrangement Reactions and Intramolecular Transformation Pathways

Rearrangement reactions involving this compound functionalities are a key aspect of their chemical behavior, leading to the formation of new structural isomers. These transformations often proceed through intramolecular pathways and can be influenced by catalysts.

A notable example is the rearrangement of organic peroxides, which can lead to the formation of acyl carbonate species. beilstein-journals.org For instance, the thermal rearrangement of a diacyl peroxide can yield an acyl carbonate intermediate, which can then be trapped by a nucleophile like methanol. beilstein-journals.org Such rearrangements are fundamental steps in well-known organic reactions like the Baeyer-Villiger oxidation, which converts ketones to esters via a peroxyacid intermediate. wiley-vch.de

The rearrangement of enol carbonates is another important transformation. These reactions can be catalyzed by nucleophilic catalysts to generate new carbon-carbon bonds. researchgate.net For example, the O- to C-carboxyl rearrangement of O-acylated oxindoles can be promoted by various catalysts to form 3,3-disubstituted oxindoles containing a quaternary stereocenter. researchgate.net Chiral catalysts can be employed to achieve enantioselective rearrangements. researchgate.net

Intramolecular transformations are also relevant in the synthesis of complex molecules. For example, a synthetic route to functionalized indole (B1671886) derivatives involves the use of activated glycerol (B35011) carbonates, which undergo intramolecular cyclization to form an oxazino[4,3-a]indole system. researchgate.net

The synthesis of dimethyl carbonate (DMC) can also involve intramolecular steps. One route involves the reaction of CO2 with epoxides to form cyclic carbonates, which then undergo transesterification with methanol. acs.org This process highlights how an initial intermolecular reaction can be followed by transformations that can have intramolecular character, ultimately leading to a valuable chemical product.

Interactive Data Table: Rearrangement and Intramolecular Reactions

Theoretical and Computational Chemistry of Oxido Carbonates

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanics is the foundation for modeling the electronic structure and bonding in oxido carbonate species. High-level calculations provide insights into molecular geometry, bond characteristics, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of oxido carbonates and related species. researchgate.net DFT calculations are employed to perform full geometry optimizations without symmetry or structural constraints, yielding stable molecular structures. osti.gov For instance, DFT methods such as B3LYP with basis sets like 6-31G(d) are used to study species like peroxocarbonate (CO₄²⁻) and peroxy-dicarbonate (CO₅²⁻). researchgate.net These studies reveal crucial energetic data; for example, the binding energy of CO₂ to the peroxide dianion (O₂²⁻) is calculated to be a significant 1.43 kcal/mol, highlighting the role of peroxide in CO₂ reduction. researchgate.net

Vibrational analysis using DFT confirms that the optimized geometries correspond to minima on the potential energy surface, indicated by the absence of imaginary frequencies. sc.edu This allows for the prediction of Raman spectra, which can be compared with experimental results to identify active surface species in environments like molten carbonates. sc.edu

For even higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized. Methods like Møller-Plesset perturbation theory (MP4) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry. researchgate.netchemrxiv.org These calculations are essential for validating DFT results and providing benchmark data. researchgate.net

Ab initio studies have been crucial in understanding the stability of multiply charged anions, such as carbonate (CO₃²⁻), which are unstable in isolation but stabilized in aqueous solution. acs.org Calculations show that small doubly charged anions like CO₃²⁻ and SO₄²⁻ become electronically stable in water, with large vertical electron detachment energies estimated to be as high as 6–7 eV. acs.org For the peroxocarbonate radical anion (CO₄●⁻) and its hydrated clusters, high-level CCSD(T) calculations with augmented basis sets (e.g., aug-cc-pVTZ) are used to compute accurate binding energies and activation energies for dissociation pathways, providing results that are fully consistent with experimental findings. aip.orgnih.gov

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. igem.wikinih.gov By simulating the motions of atoms and molecules over time, MD provides insights into the structural stability and dynamic properties of oxido carbonates in various environments, particularly in aqueous solutions. osti.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to model the system's evolution. igem.wiki For metal carbonate systems, MD simulations are used to investigate the dynamics of ion pairs in water, assessing structural arrangements through radial distribution functions (RDF) and the dynamics of the solvation shell. osti.gov This approach allows for the calculation of key properties such as self-diffusion coefficients and shear viscosity at different temperatures. osti.gov Although extensive MD simulations specifically targeting the this compound anion are not widely documented, the methodology used for analogous carbonate systems is directly applicable. osti.govmdpi.com Such simulations can predict the stability of the anion in solution and how it interacts with its surrounding solvent molecules. nih.gov

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating complex reaction mechanisms involving oxido carbonates. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

For example, theoretical studies on the reactivity of the peroxymonocarbonate anion (HCO₄⁻) with sulfur dioxide (SO₂) have been performed using both DFT and CCSD(T) methods. nih.gov These calculations identified a common intermediate and mapped out three distinct oxidative reaction pathways. The initial step involves the formation of an encounter complex, stabilized by 12.7 kcal/mol, which then proceeds through various transition states to form products. nih.gov

Similarly, the dissociation of hydrated peroxocarbonate radical anions [CO₄●⁻(H₂O)₁,₂] has been studied computationally. aip.orgnih.govresearchgate.net These studies revealed competing reaction channels: the loss of a water molecule versus the loss of a carbon dioxide molecule. aip.orgaip.org Master equation modeling (MEM) combined with quantum chemical calculations predicted that for CO₄●⁻(H₂O), water loss is the dominant channel, whereas for CO₄●⁻(H₂O)₂, CO₂ loss becomes energetically favorable. aip.orgaip.org These computational predictions are in excellent agreement with experimental observations from blackbody infrared radiative dissociation (BIRD) experiments. nih.gov

Prediction of Spectroscopic Signatures and Validation against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. This synergy is crucial for identifying and characterizing transient or highly reactive species.

DFT calculations are used to simulate vibrational spectra (Raman and Infrared). sc.edu In studies of molten carbonate systems, in situ Raman spectroscopy identified several active surface species, including peroxocarbonate (CO₄²⁻). The experimental Raman peaks were assigned to specific vibrational modes by comparing them with the spectra predicted by DFT calculations, confirming the presence of these species. sc.edu

For the peroxocarbonate radical anion, experimental infrared spectra have been reported, which serve as a benchmark for theoretical calculations. aip.org Furthermore, computational studies using high-level ab initio methods provide calculated binding energies and activation energies that show strong agreement with experimentally derived values from BIRD kinetics, further validating the accuracy of the theoretical models. nih.govresearchgate.net

| Species & Reaction | Experimental Value (BIRD) | Calculated Value (CCSD(T)) | Reference |

|---|---|---|---|

| Binding Energy: ΔH₀(CO₄●⁻–H₂O) | 45 ± 3 | 50.0 | nih.govaip.org |

| Binding Energy: ΔH₀(CO₄●⁻(H₂O)–H₂O) | 41 ± 3 | 43.4 | nih.govaip.org |

| Binding Energy: ΔH₀(CO₂–O₂●⁻(H₂O)₂) | 37 ± 3 | 41.6 | nih.govaip.org |

Comparative Computational Studies with Analogous Peroxo Anions and Nitridocarbonates

Comparative computational studies provide valuable context and deepen the understanding of bonding and structure in oxido carbonates. By comparing them with analogous anions, fundamental trends in chemical properties can be uncovered.

Theoretical calculations have been performed to compare carbonates ([CO₃]²⁻) and orthocarbonates ([CO₄]⁴⁻) with their nitrogen analogues, the guanidinate ([CN₃]⁵⁻) and ortho-nitridocarbonate ([CN₄]⁸⁻) ions. researchgate.netresearchgate.net DFT calculations show that the C-N bond length in the [CN₃]⁵⁻ anion (approx. 1.40 Å) is significantly longer than the C-O bond in the [CO₃]²⁻ anion (approx. 1.27–1.29 Å), which is consistent with chemical expectations. diva-portal.org These theoretical findings have been corroborated by experimental data from X-ray diffraction. researchgate.net

Furthermore, DFT studies have investigated the formation of the peroxy-dicarbonate anion (CO₅²⁻) from carbonate (CO₃²⁻) and O₂. The reaction is found to be exothermic, with a calculated energy change of -24.3 kcal/mol. researchgate.net This demonstrates how computational studies can compare the stability and reactivity of different members of the this compound family and their analogues, providing a richer understanding of their chemical behavior. researchgate.net

| Anion | Bond | Calculated/Observed Bond Length (Å) | Reference |

|---|---|---|---|

| Carbonate | C–O | ~1.28 | diva-portal.org |

| Nitridocarbonate (Guanidinate) | C–N | ~1.40 | diva-portal.org |

| Peroxocarbonate Radical | C–O (peroxo) | ~1.53 - 1.70 | aip.org |

Advanced Research Directions and Emerging Applications of Oxido Carbonates

Development of Novel Oxido Carbonate-Based Materials

The development of new materials with tailored properties is a cornerstone of materials science. In this context, oxido carbonates are emerging as a versatile class of compounds, offering opportunities for creating novel materials with unique structural and functional characteristics.

Synthesis of Metal this compound Complexes and Frameworks

The synthesis of metal this compound complexes and frameworks represents a significant and expanding area of research. These materials are characterized by inorganic nodes, which are essentially small metal oxide clusters, connected by organic linkers. nih.govdiva-portal.org This modular nature allows for a high degree of control over the resulting structure and properties.

A variety of synthetic strategies are employed to create these materials. One common approach involves the self-assembly of metal salts and organic linkers with carboxylate groups in solution. nih.govdiva-portal.org Mechanochemical methods, such as grinding solid reactants together, have also proven effective for the solvent-free synthesis of a range of metal complexes, including coordination polymers and metal-organic frameworks (MOFs). This technique can be faster and more convenient than traditional solvent-based methods.

The choice of metal and ligand is crucial in determining the final architecture and properties of the framework. For instance, researchers have successfully synthesized tetramanganese complexes with the same ligand framework but in different oxidation states by incorporating oxido ligands. researchgate.net Another example is the use of a trinucleating ligand platform to create oxo-bridged Mn3M homo- and heteronuclear clusters with various metals like Ca2+, Sr2+, and others. researchgate.net

The stability and reactivity of these frameworks are also key considerations. Some MOFs with metal oxide cluster nodes are stable at high temperatures, making them promising candidates for applications in catalysis. nih.govdiva-portal.org The presence of water during synthesis can be a critical factor; for example, the formation of the Al(OH) nodes in MIL-53 requires water, while other frameworks can be damaged by it. nih.gov

Table 1: Examples of Synthesized Metal this compound Complexes and Frameworks

| Metal/Cluster | Ligand/Framework | Synthesis Highlight | Reference |

| Tetramanganese | Ancillary ligand (L) | Incorporation of four oxido ligands to achieve four different oxidation states. | researchgate.net |

| Mn3M (M = Ca2+, Sr2+, etc.) | Trinucleating ligand platform | Use of a ligand designed to hold three metal centers in proximity. | researchgate.net |

| Cu(INA)2 | Isonicotinate (INA) | Forms a 3-D framework with square channels capable of molecular inclusion. | |

| MIL-101(Cr) | Terephthalate | Effective catalyst for propylene (B89431) oxide carbonation, with performance dependent on synthesis and activation conditions. | rsc.org |

| [PtCl2(PPh3)2] derived | Carbonate | Chloride ligands exchanged for carbonate via milling with K2CO3. |

Integration into Composite Materials and Nanostructures

The integration of oxido carbonates into composite materials and nanostructures is a promising strategy for enhancing material properties and creating multifunctional systems. This approach leverages the unique characteristics of oxido carbonates in combination with other materials to achieve synergistic effects.

One area of focus is the development of composite electrolytes for low-temperature solid oxide fuel cells (LT-SOFCs). In one study, a dense carbonate-oxide composite electrolyte was fabricated by infiltrating a porous rare-earth-doped CeO2 (RDC) scaffold with a molten carbonate mixture. stet-review.org This method produces a dense composite with high ionic conductivity at lower temperatures. stet-review.org The porosity of the oxide bulk is a critical parameter, with studies suggesting that a carbonate volume of around 30% can optimize the composite's conductivity. stet-review.org

Another application lies in the reinforcement of polymers. Polypropylene carbonate (PPC), while possessing desirable properties like ductility and oxygen barrier capabilities, suffers from poor mechanical and thermal stability. mdpi.com To address this, researchers have incorporated inorganic materials such as aluminum hydroxide (B78521) (AL) into the PPC matrix. mdpi.com For example, a PPC/AL composite with 40% AL content showed a 213% increase in tensile strength compared to pure PPC. mdpi.com

Carbon nanostructures, including reduced graphene oxide (rGO) and carbon nanotubes, are also being integrated with oxido carbonates to create advanced composites. mdpi.comgoogle.com These nanostructures can significantly enhance the mechanical, thermal, and electrical properties of the resulting material. mdpi.com For instance, carbon nanotube-infused fiber materials can be incorporated into ceramic matrices like oxides and carbides to improve their structural, electrical, and thermal characteristics. google.com

The development of self-cleaning and antimicrobial cementitious composites is another emerging application. The inclusion of nanoparticles like TiO2 into a cement matrix can induce photocatalytic properties, leading to self-cleaning capabilities. researchgate.net

Table 2: Examples of this compound Composite Materials and Nanostructures

| Composite System | Components | Application | Key Finding | Reference |

| Carbonate-Oxide Electrolyte | Rare-earth-doped CeO2, Li2CO3-Na2CO3 | Low-Temperature Solid Oxide Fuel Cells | Dense composite with high ionic conductivity achieved by infiltrating molten carbonate into a porous oxide scaffold. | stet-review.org |

| Polymer Composite | Polypropylene Carbonate (PPC), Aluminum Hydroxide (AL) | Enhanced Polymer Materials | 40% AL content in PPC increased tensile strength by 213%. | mdpi.com |

| Ceramic Composite | Ceramic Matrix (oxides, carbides), Carbon Nanotube-Infused Fibers | Structural Reinforcement, Enhanced Conductivity | Carbon nanotubes enhance the structural, electrical, and thermal properties of the ceramic matrix. | google.com |

| Cementitious Composite | Cement Matrix, TiO2 Nanoparticles | Self-Cleaning Surfaces | TiO2 nanoparticles induce photocatalytic and self-cleaning properties in the cement composite. | researchgate.net |

| Nanocomposite | Reduced Graphene Oxide (rGO), ZnO Nanostructures | Functional Fillers | In-situ growth of ZnO nanostructures on rGO sheets creates functional fillers with antimicrobial activity. | mdpi.com |

Roles in Sustainable Chemical Processes

Oxido carbonates are playing an increasingly important role in the development of sustainable chemical processes, particularly in the areas of carbon dioxide capture and utilization, and green oxidation chemistry.

Enhanced Carbon Dioxide Capture and Utilization Technologies

The capture and utilization of carbon dioxide (CO2) is a critical strategy for mitigating greenhouse gas emissions. Metal oxides are a promising class of materials for CO2 capture, reacting with CO2 to form carbonates. mdpi.com This process, known as carbonation, is often reversible, allowing for the release of pure CO2 and the regeneration of the metal oxide for cyclic use. mdpi.com

Iron oxides, such as hematite (B75146) (Fe2O3), magnetite (Fe3O4), and wüstite (FeO), have been investigated for CO2 capture. mdpi.com The capture capacity can be influenced by the specific iron oxide form, with reduction processes sometimes used to create more functional forms. mdpi.com For example, a system of Fe2O3 and Fe demonstrated a capture capacity of 7.98 mmol CO2 per gram of sorbent at 200 °C and 10 bar CO2 pressure. mdpi.com

Calcium oxide (CaO) is another widely studied metal oxide for CO2 capture, a process termed calcium looping. ethz.ch Research has shown that the intrinsic surface kinetics of pure CaO are very fast at temperatures above 500 °C. ethz.ch The efficiency of CaO-based sorbents can be improved by using small crystallites, which allow for a higher conversion of CaO in the initial fast reaction phase. ethz.ch

Beyond simple metal oxides, metal-organic frameworks (MOFs) are also being explored for CO2 capture due to their high surface area and tunable porosity. researchgate.net Furthermore, the captured CO2 can be utilized as a feedstock for the synthesis of valuable chemicals. One notable example is the cycloaddition reaction of CO2 with epoxides to produce cyclic carbonates, which are used in the production of polymers and pharmaceuticals. rsc.orgresearchgate.net MOFs, such as MIL-101(Cr) and MIL-100(Sc), have shown catalytic activity for this transformation. rsc.org

Photocatalytic CO2 reduction is another innovative approach that can utilize dissolved carbonates as the carbon source. researchgate.net In one study, Ag@CrOx nanoparticles on a GaInP2 photocatalytic panel were used for the production of CO from a KHCO3 solution, demonstrating the potential for direct bicarbonate utilization in CO2 conversion. researchgate.net

Advancement of Green Oxidation Chemistry Methodologies

Oxido carbonates are also contributing to the advancement of greener oxidation chemistries. These methodologies aim to replace hazardous and inefficient traditional oxidation processes with more environmentally benign alternatives.

The presence of carbonate (CO32-) and bicarbonate (HCO3-) ions can fundamentally alter the mechanisms of oxidation reactions. researchgate.net For instance, in Fenton and Fenton-like reactions, the presence of these ions can lead to the direct formation of the carbonate radical anion (CO3•-). researchgate.net This radical is a weaker and therefore more selective oxidizing agent than the hydroxyl radical (•OH), which can lead to more controlled and specific chemical transformations. researchgate.net

Carbonate can also act as a ligand, stabilizing transition metal complexes in unusually high oxidation states. researchgate.net These high-valent complexes are key intermediates in important processes like electrochemical water oxidation, which is crucial for developing new water-splitting technologies for hydrogen production. researchgate.net

The use of hydrogen peroxide (H2O2) as a green oxidant is another area where oxido carbonates play a role. H2O2 is an attractive oxidant because its only byproduct is water. unipd.it In some systems, alkali metal carbonates like K2CO3 and Na2CO3 can act as a base to facilitate oxidation reactions. rsc.org For example, the Dakin oxidation of salicylaldehyde (B1680747) to catechol can be efficiently carried out using H2O2 in a "Water Extract of Banana" (WEB), where the naturally present carbonates are believed to act as an internal base. rsc.org

Furthermore, greener solvent alternatives are being explored in conjunction with these oxidation systems. Dimethylcarbonate (DMC), for instance, has been investigated as a replacement for toluene (B28343) in the oxidation of benzyl (B1604629) alcohol. mun.ca

Interdisciplinary Research Foci

The study and application of oxido carbonates are increasingly situated at the intersection of multiple scientific disciplines. This interdisciplinary approach is crucial for tackling complex challenges and unlocking the full potential of these materials.

Astrobiology, for example, draws on geology, chemistry, and biology to investigate the possibility of life beyond Earth. ucl.ac.uk In this field, the study of mineral assemblages, including carbonates, can provide insights into biogeochemical cycles and potential biosignatures. ucl.ac.uk Raman spectroscopy and other micro-analytical techniques are used to map the distribution of carbonates in relation to organic matter and other minerals in ancient rock samples, helping to understand past environments and the potential for life. ucl.ac.uk

The development of greenhouse gas removal (GHGR) technologies is another highly interdisciplinary area. Enhanced rock weathering (ERW) is a proposed method that involves spreading crushed alkaline rocks on soils, where they react with atmospheric CO2 to form dissolved bicarbonates. This process involves geochemistry, soil science, and biology to understand the dissolution rates, carbon sequestration potential, and ecological impacts.

Furthermore, the development of functional materials often requires a combination of expertise from materials science, chemistry, physics, and engineering. elsevier.es For instance, the creation of functionalized magnetic iron oxide nanoparticles for applications in catalysis, biosensing, and environmental remediation involves a deep understanding of magnetism, surface chemistry, and reaction engineering. elsevier.es The investigation of water oxidation catalysis, a key process for solar energy conversion, is another area where interdisciplinary collaboration is essential, bringing together fields like electrochemistry, materials science, and photochemistry. researchgate.net

The study of oxido-reduction reactions in various contexts, from the fossilization process to the development of new catalytic systems, highlights the need for interdisciplinary approaches. ucl.ac.ukuni-greifswald.de Understanding these complex reactions often requires a combination of experimental techniques and theoretical modeling from different scientific domains. researchgate.netresearchgate.net

Exploration in Materials Science for Modified Polymer Properties (e.g., Polymer Branching)

The incorporation of the carbonate group, sourced from carbon dioxide, into polymer backbones is a significant area of research focused on creating sustainable and high-performance materials. uni-mainz.de The reaction of CO2 with epoxides (oxiranes) to form five-membered cyclic carbonates is a key strategy. mdpi.com These cyclic carbonates serve as versatile monomers for synthesizing a wide range of polymers, including polycarbonates, polyesters, and polyurethanes, through methods like ring-opening polymerization (ROP). mdpi.commdpi.com

A major focus within this field is the development of polymers with non-linear or branched architectures, which can significantly alter material properties compared to their linear counterparts. numberanalytics.com Branched polycarbonates, such as hyperbranched and star-like polymers, offer a high density of functional groups and unique rheological behavior, making them suitable for advanced applications like coatings and drug delivery systems. uni-mainz.denumberanalytics.com

Detailed Research Findings:

Synthesis of Branched Architectures: Researchers have successfully synthesized hyperbranched polyethers by using glycerol (B35011) carbonate, a CO2-derived monomer, in an anionic polymerization process that involves simultaneous decarboxylation. mdpi.com Another approach involves using functionalized epoxide monomers, which introduce reactive sites for subsequent polymer modification and branching. uni-mainz.de The use of specific catalysts, such as heterodinuclear Al(III)/Fe(III)/K(I) systems, has shown exceptional control in producing high molecular weight polyesters from epoxides and anhydrides, demonstrating the potential for creating complex polymer architectures. ox.ac.uk

Property Modification: The introduction of carbonate units and branching can improve the mechanical and thermal properties of polymers. For instance, combining CO2-based polycarbonates with other polymers like PMMA can enhance biodegradability. stet-review.org While aliphatic polycarbonates derived from CO2 and epoxides can have lower thermal stability, terpolymerization with other monomers can raise the degradation temperature significantly. researchgate.net The degree of branching and the length of segments between carbonate linkages directly influence properties such as the glass transition temperature (Tg) and elongation at break. mdpi.com For example, poly(propylene carbonate) (PPC) is noted for its large elongation at break, making it useful for composites. researchgate.net

Table 1: Research on Modified Polymer Properties via Carbonate Chemistry

| Polymer Type / Monomer | Synthesis Strategy | Modified Property / Finding | Source |

|---|---|---|---|

| Hyperbranched Polyethers | Anionic polymerization of glycerol carbonate with decarboxylation. | Creates highly branched polyether structures with pendant hydroxyl groups. | mdpi.com |

| Functionalized Polycarbonates | Copolymerization of CO2 with functionalized epoxides (e.g., glycidyl (B131873) ethers). | Allows for the creation of hyperbranched and star-like polymers for coatings and biomedical use. | uni-mainz.de |

| Poly(propylene carbonate) (PPC) Terpolymers | Terpolymerization of propylene oxide, CO2, and other monomers like maleic anhydride. | Improves thermal stability, raising the decomposition temperature compared to standard PPC. | researchgate.net |

| Oligocarbonate Diols | Synthesis from CO2 derivatives and diols. | Used as building blocks for poly(carbonate-urethane)s that are resistant to hydrolysis and oxidation. | mdpi.com |

Contributions to Environmental Remediation and Water Treatment Methodologies

Carbonate-based compounds and processes are integral to various environmental remediation and water treatment strategies, ranging from chemical oxidation to bioremediation and water softening.

Chemical and Biological Remediation:

Oxidative Degradation: Sodium peroxocarbonate, a compound containing a true peroxo bond, serves as a potent oxidizing agent in environmental applications. When dissolved in water, it releases hydrogen peroxide, which effectively degrades organic pollutants in soil and disinfects contaminated water sources.

Bioremediation: A significant advancement is the use of microbial-induced calcite precipitation (MICP) and enzyme-induced carbonate precipitation (EICP). nih.govmdpi.com These processes utilize microorganisms or plant-derived enzymes (like urease) to induce the precipitation of calcium carbonate. mdpi.comresearchgate.net This precipitated carbonate can co-precipitate with heavy metals such as cadmium, lead, and chromium, effectively immobilizing them and preventing their leaching into the environment. mdpi.com Studies have shown that over 70% of cadmium can be transformed into a stable, carbonate-bound phase using EICP. mdpi.com This technique is seen as a sustainable, low-carbon alternative to traditional remediation methods. mdpi.com

Water Treatment Methodologies:

Hardness and Alkalinity Control: Carbonate and bicarbonate ions are the primary components of alkalinity in water. The management of these ions is crucial in municipal and industrial water treatment. trunorthink.com Processes like lime softening are used to precipitate calcium carbonate, thereby reducing water hardness. suezwaterhandbook.com Conversely, sodium carbonate (soda ash) is often added to water to raise pH and alkalinity, which is necessary for the effectiveness of certain coagulants and for corrosion control. wvdhhr.org

Pollutant Removal: The formation of carbonate scales, such as iron carbonate, can be a factor in managing pollutants. In some industrial settings, the controlled precipitation of metal carbonates is a mechanism for removing dissolved metals from wastewater. fqechemicals.comresearchgate.net Water treatment plants often employ a sequence of steps including coagulation, sedimentation, and filtration, where pH and alkalinity adjustments using carbonate chemistry are essential for efficient removal of suspended solids and other contaminants. suezwaterhandbook.commathewsopenaccess.com

Table 2: Carbonate Applications in Environmental and Water Treatment

| Methodology | Key Compound/Process | Application | Mechanism | Source |

|---|---|---|---|---|

| Chemical Oxidation | Sodium Peroxocarbonate | Wastewater treatment, soil remediation. | Releases hydrogen peroxide to degrade organic pollutants and disinfect water. | |

| Bioremediation (EICP) | Enzyme-Induced Carbonate Precipitation | Heavy metal stabilization in soil. | Enzymatically catalyzes urea (B33335) hydrolysis to precipitate calcium carbonate, which immobilizes heavy metals. | mdpi.com |

| Bioremediation (MICP) | Microbial-Induced Calcite Precipitation | Soil stabilization, construction materials, heavy metal remediation. | Microorganisms induce calcium carbonate precipitation through various metabolic pathways. | nih.govresearchgate.net |

| Water Softening | Lime (Calcium Hydroxide) | Drinking water treatment. | Induces precipitation of calcium carbonate to remove hardness. | suezwaterhandbook.com |

| pH/Alkalinity Adjustment | Sodium Carbonate (Soda Ash) | Drinking water treatment. | Raises pH and provides alkalinity for effective coagulation and corrosion control. | wvdhhr.org |

Future Perspectives in this compound Research and Industrial Scaling

The future of this compound research is poised at the intersection of sustainability, advanced materials, and environmental stewardship. A primary driver is the utilization of carbon dioxide as a renewable C1 feedstock for chemical synthesis, which addresses both resource depletion and climate change concerns. stet-review.orgunl.pt

Future Research Directions:

Catalyst Development: A major thrust of future research will be the design of more efficient, selective, and cost-effective catalysts for the copolymerization of CO2 and epoxides. nih.gov While significant progress has been made with metal-based catalysts, ongoing work aims to improve reaction rates under milder conditions (lower temperature and pressure) and to expand the range of compatible monomers. nih.gov This will enable the synthesis of polycarbonates with precisely tailored properties for high-value applications.

Expanding Polymer Functionality: The synthesis of novel functional monomers from CO2 will continue to be a vibrant area of research. uni-mainz.de This includes creating cyclic carbonates with reactive pendant groups that can be used for post-polymerization modification, leading to smart materials, advanced biomaterials, and functional coatings. mdpi.com

Industrial Scaling Challenges and Opportunities:

CO2-Based Polymers: The industrial scaling of CO2-based polycarbonate production faces economic and technical hurdles. The cost and energy intensity of CO2 capture and purification must be addressed. Furthermore, the performance of CO2-derived polymers must match or exceed that of conventional petroleum-based plastics for widespread market adoption. stet-review.org However, the increasing demand for biodegradable and biocompatible materials presents a significant market opportunity. uni-mainz.de

Remediation Processes: Scaling up bioremediation techniques like EICP from the lab to the field requires overcoming challenges related to the uniform delivery of reagents in heterogeneous soil environments and maintaining optimal conditions for enzymatic activity. mdpi.com The development of robust, field-deployable systems is crucial for industrial-scale soil and water remediation projects.

Process Intensification: For both polymer synthesis and environmental applications, a shift from batch processing to continuous-flow systems offers the potential for improved efficiency, consistency, and productivity. unl.pt Future engineering efforts will likely focus on developing integrated processes that combine CO2 capture with its immediate conversion into valuable products like cyclic carbonates, creating a more streamlined and economical value chain. unl.pt

Q & A

Q. How can oxido carbonate compounds be synthesized and characterized in a laboratory setting?

To synthesize oxido carbonates, a common approach involves controlled thermal decomposition of metal carbonates in oxidizing atmospheres (e.g., using O₂ or NO₂ as oxidizing agents). For example, heating transition metal carbonates (e.g., CuCO₃) under controlled oxygen partial pressure can yield mixed oxido-carbonate phases . Characterization requires:

- X-ray diffraction (XRD) to confirm crystallinity and phase purity .

- Thermogravimetric analysis (TGA) to monitor mass loss during decomposition and infer stoichiometry.

- Infrared spectroscopy (IR) to identify carbonate (CO₃²⁻) and oxide (M–O) functional groups .